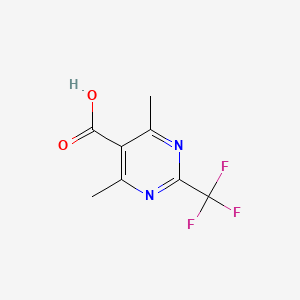
4,6-Dimethyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid
概要
説明
4,6-Dimethyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid is a chemical compound characterized by its pyrimidine ring structure, which is substituted with methyl groups at positions 4 and 6, a trifluoromethyl group at position 2, and a carboxylic acid group at position 5
準備方法
The synthesis of 4,6-Dimethyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate precursors under controlled conditions. For instance, the reaction of 4,6-dimethyl-2-trifluoromethylpyrimidine with a suitable carboxylating agent can yield the desired carboxylic acid derivative. Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .
化学反応の分析
4,6-Dimethyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
科学的研究の応用
4,6-Dimethyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 4,6-Dimethyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
類似化合物との比較
4,6-Dimethyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid can be compared with other similar compounds, such as:
4,6-Dimethyl-2-mercaptopyrimidine: This compound has a thiol group instead of a trifluoromethyl group, leading to different chemical properties and applications.
4,6-Dimethyl-2-pyrimidinylamine: The presence of an amino group instead of a carboxylic acid group results in different reactivity and biological activity.
4,6-Dimethyl-2-(trifluoromethyl)pyrimidine: Lacks the carboxylic acid group, which affects its solubility and reactivity.
生物活性
Overview
4,6-Dimethyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid (CAS Number: 544704-08-7) is a pyrimidine derivative characterized by its unique trifluoromethyl and carboxylic acid functional groups. This compound has gained attention in medicinal chemistry due to its potential biological activities, including antimicrobial and antiviral properties, as well as its role as a pharmaceutical intermediate.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₇F₃N₂O₂ |
| Molecular Weight | 220.15 g/mol |
| CAS Number | 544704-08-7 |
The biological activity of this compound is largely attributed to its structural features:
- Lipophilicity : The trifluoromethyl group enhances the compound's ability to penetrate biological membranes, facilitating interaction with various cellular targets.
- Enzyme Interaction : The compound may modulate the activity of specific enzymes and receptors, impacting metabolic pathways essential for cell survival and proliferation.
Antiviral Activity
The potential antiviral properties of this compound are also noteworthy. Pyrimidines have been implicated in the inhibition of viral replication through various mechanisms, including interference with viral polymerases and proteases.
Case Studies and Research Findings
-
Pyrimidine Derivatives in Cancer Therapy :
- A study highlighted the efficacy of pyrimidine-based compounds in targeting cancer cell lines, showing significant inhibition of proliferation in models such as MDA-MB-231 (triple-negative breast cancer) with IC₅₀ values as low as 0.126 μM .
- These findings suggest that this compound could be further investigated for similar anticancer properties.
-
High-throughput Screening :
- A high-throughput screening campaign identified novel inhibitors based on trifluoromethylpyrimidinediones that displayed potent activity against branched-chain amino acid transaminases (BCATs), which are implicated in various cancers . This indicates a promising avenue for further exploration regarding the biological activity of related compounds.
-
Structure-Activity Relationship (SAR) :
- Investigations into the SAR of pyrimidine derivatives have revealed that modifications to the trifluoromethyl and carboxylic acid groups can significantly influence biological activity and selectivity . Understanding these relationships is critical for optimizing the pharmacological profile of new derivatives.
特性
IUPAC Name |
4,6-dimethyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O2/c1-3-5(6(14)15)4(2)13-7(12-3)8(9,10)11/h1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYPLQBIHGYKXRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C(F)(F)F)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














